

3,5-Dibromo-4-methylphenol solubility parameters

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

Cat. No.: B7796994

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Parameters of **3,5-Dibromo-4-methylphenol**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise characterization of a molecule's solubility is fundamental to its application, particularly within the pharmaceutical and materials science sectors. For active pharmaceutical ingredients (APIs) and key chemical intermediates like **3,5-Dibromo-4-methylphenol**, understanding and quantifying solubility is not merely an academic exercise but a critical determinant of process efficiency, formulation stability, and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the Hansen Solubility Parameters (HSP) for **3,5-Dibromo-4-methylphenol**. We move beyond simplistic "like dissolves like" heuristics to a quantitative, three-dimensional system that accounts for dispersive, polar, and hydrogen bonding interactions. This document details the theoretical underpinnings of solubility parameters, offers a robust, step-by-step protocol for their experimental determination, and discusses the practical application of these parameters in solvent selection, formulation design, and process optimization.

Introduction: The Significance of 3,5-Dibromo-4-methylphenol

3,5-Dibromo-4-methylphenol, also known as 3,5-Dibromo-p-cresol, is an aromatic compound whose structure lends itself to a variety of applications, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents, given the known bioactivity of brominated phenols.^{[1][2]} Its physicochemical properties, summarized in Table 1, dictate its behavior in chemical and biological systems.

Table 1: Physicochemical Properties of **3,5-Dibromo-4-methylphenol**

Property	Value	Source
IUPAC Name	3,5-dibromo-4-methylphenol	[3]
Synonyms	3,5-Dibromo-p-cresol	[4][5]
CAS Number	13979-81-2	[4][6][7][8]
Molecular Formula	C ₇ H ₆ Br ₂ O	[3][6]
Molecular Weight	265.93 g/mol	[3][6]
Appearance	White to off-white crystalline powder	[5][9]
Melting Point	106.0 to 110.0 °C	[5]

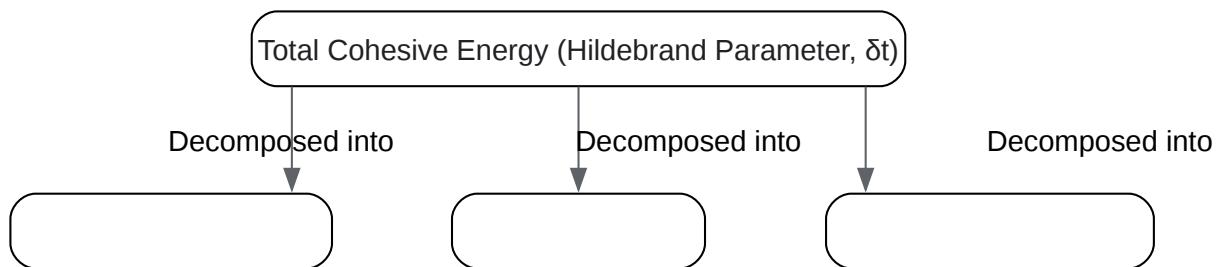
The solubility of this compound is a critical parameter. In synthesis, it governs the choice of reaction media and purification methods like recrystallization. In drug development, solubility directly impacts formulation strategies, affecting everything from the choice of excipients in a solid dosage form to the selection of vehicles for preclinical studies. A quantitative understanding of its interaction space is therefore indispensable.

The Theoretical Framework of Solubility Parameters

The concept of "like dissolves like" can be quantified through the use of solubility parameters, which are derived from a material's cohesive energy density (CED). CED is the energy required to separate the molecules of a substance from each other, overcoming all intermolecular van der Waals forces.^{[10][11]}

From Hildebrand to Hansen: A Necessary Evolution

The initial Hildebrand solubility parameter (δ_t) is defined as the square root of the CED.[12] While a powerful concept, it represents the total cohesive energy as a single number, which is often insufficient for systems involving polar or hydrogen-bonding interactions.[13][14]


Charles M. Hansen addressed this limitation by proposing that the total cohesive energy could be divided into three components:

- δ_D (Dispersion): Energy from atomic London dispersion forces.
- δ_P (Polar): Energy from dipolar intermolecular forces.
- δ_H (Hydrogen Bonding): Energy from the forces of hydrogen bonds.

These three Hansen Solubility Parameters (HSP) are related to the total Hildebrand parameter by the equation:

$$\delta_t^2 = \delta_D^2 + \delta_P^2 + \delta_H^2$$
 [12][15]

This three-dimensional approach provides a far more nuanced and accurate prediction of solubility, especially for complex molecules like phenols.[10][16]

[Click to download full resolution via product page](#)

Caption: Decomposition of Hildebrand parameter into Hansen parameters.

Determination of Hansen Solubility Parameters

The HSP of a solute like **3,5-Dibromo-4-methylphenol** can be determined through both theoretical prediction and experimental validation. The experimental method is the gold

standard for accuracy.

Theoretical Prediction via Group Contribution Methods

In the absence of experimental data, group contribution methods, such as those developed by Van Krevelen and Hoflyzer or Fedors, can provide a reasonable estimate of HSP.[\[12\]\[17\]](#)

These methods assign specific values for the dispersion, polar, and hydrogen-bonding components to the individual functional groups within the molecule. By summing the contributions of each group (e.g., $-\text{CH}_3$, $\text{C}=\text{C}$ aromatic, $-\text{OH}$, $-\text{Br}$), one can calculate the overall HSP for the molecule. While powerful for initial screening, these methods are predictive and should ideally be confirmed experimentally.

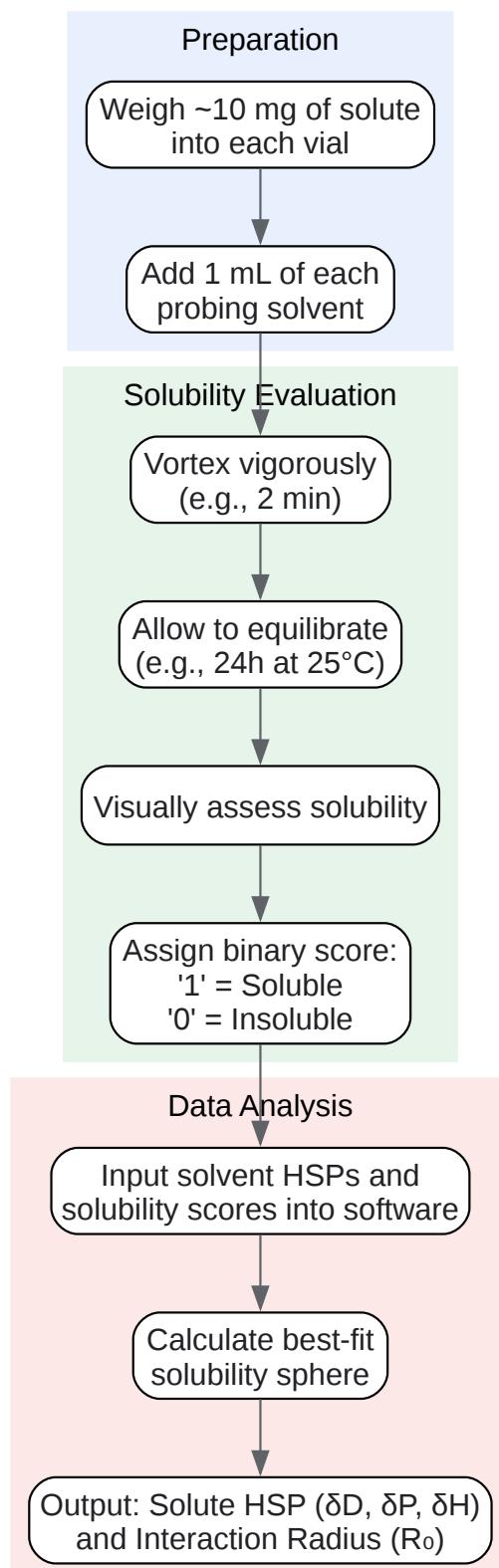
Experimental Determination: The Sphere Method

The most reliable method for determining a solute's HSP is to test its solubility in a series of well-characterized solvents.[\[15\]\[18\]](#) The principle is that all "good" solvents for the solute will have similar HSP values and will cluster together in the three-dimensional Hansen space.[\[18\]](#) A sphere can then be mathematically fitted to enclose all the good solvents, while excluding the poor ones. The center of this sphere represents the HSP (δD , δP , δH) of the solute, and its radius (R_0) is the interaction radius.

This protocol provides a self-validating system for accurate HSP determination.

Objective: To determine the Hansen Solubility Parameters (δD , δP , δH) and the interaction radius (R_0) of **3,5-Dibromo-4-methylphenol**.

Materials:


- **3,5-Dibromo-4-methylphenol** ($\geq 97\%$ purity)
- A set of 20-30 probing solvents with known HSP values (see Table 2 for an example set)
- Analytical balance
- Vortex mixer
- Centrifuge (optional)

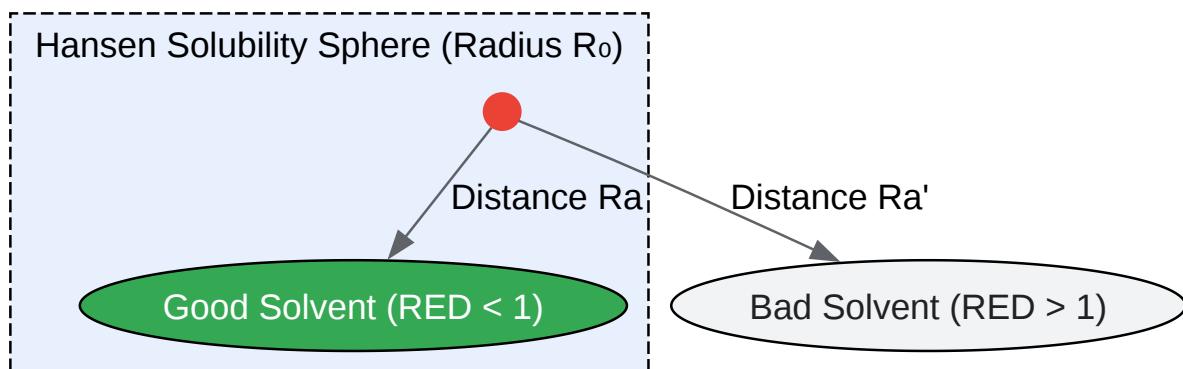

- Glass vials with screw caps (e.g., 4 mL)
- HSP analysis software (e.g., HSPiP) or a spreadsheet program capable of 3D plotting and sphere-fitting calculations.

Table 2: Example Probing Solvents and their Hansen Solubility Parameters (MPa^{0.5})

Solvent	δD	δP	δH
n-Hexane	14.9	0.0	0.0
Toluene	18.0	1.4	2.0
Chloroform	17.8	3.1	5.7
Dichloromethane	17.0	7.3	7.1
Acetone	15.5	10.4	7.0
Ethyl Acetate	15.8	5.3	7.2
Tetrahydrofuran (THF)	16.8	5.7	8.0
Isopropanol	15.8	6.1	16.4
Ethanol	15.8	8.8	19.4
Methanol	15.1	12.3	22.3
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2
Water	15.5	16.0	42.3

Note: A comprehensive list of solvents should be used to cover a wide area of Hansen space.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating $\beta 1$ -Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-methylphenol | C7H6Br₂O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-DIBROMO-4-METHYLPHENOL | 13979-81-2 [chemicalbook.com]
- 5. 3,5-Dibromo-p-cresol | 13979-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CAS # 13979-81-2, 3,5-Dibromo-4-methylphenol, 3,5-Dibromo-p-cresol - chemBlink [chemblink.com]

- 9. 3,5-Dibromo-4-methylphenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 11. Solubility Parameters-- [cool.culturalheritage.org]
- 12. wjarr.com [wjarr.com]
- 13. pirika.com [pirika.com]
- 14. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]
- 15. kinampark.com [kinampark.com]
- 16. mdpi.com [mdpi.com]
- 17. d.lib.msu.edu [d.lib.msu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3,5-Dibromo-4-methylphenol solubility parameters]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7796994#3-5-dibromo-4-methylphenol-solubility-parameters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com